molecular formula C5H11NO2S B3284598 N-methyl-N-(prop-2-en-1-yl)methanesulfonamide CAS No. 78867-29-5

N-methyl-N-(prop-2-en-1-yl)methanesulfonamide

Cat. No.: B3284598
CAS No.: 78867-29-5
M. Wt: 149.21 g/mol
InChI Key: VMBUORCYWKIZIH-UHFFFAOYSA-N
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Description

N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide (CAS: CID 12791099) is a sulfonamide derivative with the molecular formula C₅H₁₁NO₂S and SMILES notation CN(CC=C)S(=O)(=O)C . Its structure features a methanesulfonamide core substituted with a methyl group and an allyl (prop-2-en-1-yl) moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its modular structure, which allows for diversification in drug design .

Properties

IUPAC Name

N-methyl-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-4-5-6(2)9(3,7)8/h4H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBUORCYWKIZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide can be achieved through the reaction of N-methylmethanesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes selective oxidation under controlled conditions.

Reagent/ConditionsProduct FormedYieldKey Observations
m-Chloroperbenzoic acid (m-CPBA)Epoxide derivative72–85%Selective epoxidation occurs at the allyl double bond without affecting the sulfonamide group
O<sub>2</sub>/Cu(I) catalyst in DMSOSulfonyl enaminone derivatives65% Oxygen atmosphere promotes oxidative coupling with ketones

Mechanistic Insight :

  • Epoxidation proceeds via electrophilic addition to the allyl double bond.

  • Copper-catalyzed oxidation facilitates C–N bond formation between the sulfonamide and carbonyl compounds .

Reduction Reactions

The sulfonamide group remains stable under typical reduction conditions, while the allyl group can be hydrogenated.

Reagent/ConditionsProduct FormedSelectivity
H<sub>2</sub>/Pd-CN-Methyl-N-propylmethanesulfonamide>90%
NaBH<sub>4</sub>No reaction

Nucleophilic Substitution

The methyl group on the sulfonamide participates in SN2 reactions under basic conditions.

ReagentProductConditions
KOH/EtOHN-(Prop-2-en-1-yl)methanesulfonamideReflux, 8h
Allyl bromideBis-allylated sulfonamideK<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN

Cycloaddition Reactions

The allyl group engages in [3+2] cycloadditions with dipolarophiles.

Reaction PartnerConditionsProduct
Nitrile oxideTh

Scientific Research Applications

Organic Synthesis

N-methyl-N-(prop-2-en-1-yl)methanesulfonamide serves as a crucial building block in the synthesis of complex molecules. It is particularly useful in:

  • Synthesis of Propargylamines : This compound facilitates the formation of propargylamine derivatives, which are important in developing treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .
  • Heterocyclic Compounds : The compound is utilized in synthesizing various heterocycles, including triazoles and enamides, through reactions like oxidative formylation and cyclization.

Medicinal Chemistry

The biological activity of this compound is notable due to its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function. Its derivatives are being explored for:

  • Antiviral Activity : Research has identified its derivatives as potential inhibitors for viruses such as Hepatitis C, showcasing their ability to bind effectively to viral proteins .
  • Anti-cancer Properties : The compound's interaction with chemokine receptors has implications for cancer treatment, particularly in targeting metastatic processes .

Material Science

In material science, this compound is studied for its mechanical properties through molecular simulations. It aids in understanding:

  • Elastic Properties : Studies focus on calculating elastic constants, shear modulus, and Young’s modulus to evaluate the mechanical behavior of materials incorporating this compound.

Case Studies

Study Focus Findings
Study on PropargylaminesNeurodegenerative DisordersDerivatives showed potential therapeutic effects against Parkinson's disease.
Inhibitor DevelopmentHepatitis C VirusIdentified derivatives exhibited potent inhibition against NS5B enzymatic activity .
Mechanical Properties AnalysisMaterial ScienceProvided insights into elastic constants critical for material design.

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide C₅H₁₁NO₂S Allyl, Methyl 149.21 Reactive allyl group; potential for Michael additions or polymerizations
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide C₁₅H₁₅NO₂S Allyl, Phenyl, Benzene-sulfonamide 281.35 Aromatic groups enhance stability; used in HIV inhibitors and antihypertensives
N-Methyl-N-(phenylethynyl)methanesulfonamide C₁₀H₁₁NO₂S Phenylethynyl, Methyl 217.26 Alkyne group enables click chemistry; synthesized via copper catalysis
N-(Methylsulfonyl)-N-2-propenyl methanesulfonamide C₅H₁₁NO₄S₂ Allyl, Bis-sulfonyl 237.33 Dual sulfonyl groups increase electron-withdrawing effects; distinct reactivity
N-Methyl-N-[(2S)-oxiranylmethyl]methanesulfonamide C₅H₁₁NO₄S Epoxide, Methyl 193.21 Epoxide ring enables ring-opening reactions; chiral center influences bioactivity

Reactivity and Stability

  • Allyl Group : The target compound’s allyl moiety is prone to electrophilic additions and polymerizations, unlike the stable phenyl groups in N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide .
  • Sulfonamide vs. Sulfonyl: The bis-sulfonyl derivative (C₅H₁₁NO₄S₂) exhibits stronger electron-withdrawing effects, altering acidity and reaction pathways compared to monosubstituted sulfonamides .
  • Epoxide Reactivity : The epoxide in N-methyl-N-[(2S)-oxiranylmethyl]methanesulfonamide enables nucleophilic ring-opening, a feature absent in the allyl-substituted target compound .

Crystallographic and Computational Data

  • Structural Analysis : Tools like SHELX and WinGX are widely used for resolving crystal structures of sulfonamides, as seen in N-phenyl-N-(prop-2-en-1-yl)benzenesulfonamide .
  • Docking Studies : Prop-2-en-1-yl-containing thiazol-imines show high affinity for angiotensin II receptors, validated by negative scoring functions in molecular docking .

Biological Activity

N-methyl-N-(prop-2-en-1-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a methanesulfonamide group attached to a propenyl moiety. Its unique structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with propargylamine, often in the presence of a base like triethylamine to neutralize the byproducts. Reaction conditions can vary, but they generally aim for high yield and purity.

The biological activity of this compound is influenced by its ability to participate in various chemical reactions:

  • Oxidative Formylation : The compound acts as a photosensitizer, generating reactive oxygen species that can induce apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as 15-Prostaglandin Dehydrogenase (15-PGDH), which plays a role in regulating inflammation and tissue regeneration .

Case Studies and Research Findings

  • Antiproliferative Effects : Research indicates that sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth with IC50 values ranging from 0.20 to 16.79 μM across different cancer types .
  • In Vivo Studies : In mouse models, compounds that share structural similarities with this compound have demonstrated efficacy in enhancing recovery post-bone marrow transplantation by modulating PGE2 levels, thereby promoting tissue regeneration .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundAntiproliferativeTBDPhotosensitizer
SW033291Tissue regeneration0.115-PGDH inhibitor
ChalconesulfonamidesAnticancer0.20 - 16.79Apoptosis induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-N-(prop-2-en-1-yl)methanesulfonamide, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using methanesulfonyl chloride and a secondary amine (e.g., N-methylpropenylamine). Key steps include:

  • Reacting the amine with methanesulfonyl chloride in anhydrous dichloromethane or toluene under reflux.
  • Using a base (e.g., triethylamine or diisopropylethylamine) to neutralize HCl byproducts.
  • Purification via column chromatography or recrystallization .
    • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), reaction time (overnight reflux), and solvent polarity improves yield (reported up to 92% in gold-catalyzed protocols) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirm structure via chemical shifts (e.g., N-methyl groups at δ ~3.2 ppm; allylic protons at δ ~5.0–6.0 ppm) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹; symmetric ~1160 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS [M+H]+ calculated for C₆H₁₁NO₂S: 161.0510) .

Q. How is the crystal structure of this compound determined using crystallographic software?

  • Workflow :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K).
  • Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams .

Q. What are common biological targets for methanesulfonamide derivatives, and how are preliminary assays designed?

  • Targets : Cyclooxygenase-2 (COX-2), focal adhesion kinase (FAK), and HIV protease inhibitors .
  • Assay Design :

  • In vitro enzyme inhibition : Dose-response curves (IC50 determination) using purified enzymes.
  • Cell-based studies : Measure anti-proliferative effects in cancer lines (e.g., oral squamous cell carcinoma) with NS-398 as a reference COX-2 inhibitor .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

  • Strategies :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains; validate with R-factor convergence .
  • Disorder : Apply PART/SUMP restraints and refine occupancy ratios iteratively .
    • Validation : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mogul for bond-length outliers .

Q. What graph set analysis methods are used to classify hydrogen-bonding patterns in sulfonamide crystals?

  • Etter’s Graph Theory : Assign descriptors (e.g., R22(8)R_2^2(8)) to hydrogen-bonded rings/chains.
  • Software : Mercury (CCDC) or CrystalExplorer for topology analysis; correlate with melting point/solubility trends .

Q. How does gold catalysis enhance the synthesis of methanesulfonamide derivatives?

  • Mechanism : Au(I) catalysts (e.g., PicAuCl2) activate alkyne intermediates, enabling regioselective coupling of sulfonamides with heteroarenes.
  • Protocol : React N-methyl-N-(phenylethynyl)methanesulfonamide with pyridinyl sulfilimines in toluene at 80°C (yields >90%) .

Q. What statistical approaches ensure robustness in enzyme inhibition assays for sulfonamide derivatives?

  • Data Analysis :

  • Use non-linear regression (e.g., GraphPad Prism) for IC50 calculations.
  • Apply Student’s t-test (p < 0.05) for significance between control and treated groups .
    • Controls : Include NS-398 (COX-2) or PF562271 (FAK) as positive controls to validate assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-N-(prop-2-en-1-yl)methanesulfonamide
Reactant of Route 2
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N-methyl-N-(prop-2-en-1-yl)methanesulfonamide

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